4-MethoxyPhenylAceticAcid
Description
¹H Nuclear Magnetic Resonance (NMR)
- δ 3.58–3.79 (s, 2H, –CH₂COOH).
- δ 3.79–3.83 (s, 3H, –OCH₃).
- δ 6.86–7.19 (d, 2H, aromatic ortho to –OCH₃).
- δ 7.19–7.46 (d, 2H, aromatic meta to –OCH₃).
¹³C NMR
Characteristic signals (125 MHz, CDCl₃):
- δ 177.75 (C=O, carboxylic acid).
- δ 158.81 (C–O, methoxy-substituted carbon).
- δ 130.37–114.04 (aromatic carbons).
- δ 55.23 (–OCH₃).
- δ 40.09 (–CH₂COOH).
Fourier-Transform Infrared (FT-IR)
- 2500–3300 cm⁻¹ (O–H stretch, carboxylic acid).
- 1700–1720 cm⁻¹ (C=O stretch).
- 1600–1450 cm⁻¹ (aromatic C=C).
- 1250 cm⁻¹ (C–O–C, methoxy group).
Mass Spectrometry
Electron ionization (EI-MS) fragments:
- Molecular ion : m/z 166.06 [M]⁺.
- Base peak: m/z 121 (loss of –COOH).
- Other fragments: m/z 77 (phenyl), m/z 93 (methoxyphenyl).
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting point | 84–88°C |
| Boiling point | 305°C (760 mmHg) |
| Vapor pressure | 0.071 Pa (25°C) |
| Enthalpy of fusion | 22.1 kJ/mol (est.) |
Solubility Profile
4-MPAA exhibits pH-dependent solubility :
- Water : 6 g/L at 20°C (pH 7).
- Organic solvents :
- Ethanol: >100 g/L.
- Chloroform: 85 g/L.
- Diethyl ether: 45 g/L.
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water (pH 2) | 1.2 |
| Water (pH 9) | 32.5 |
| Methanol | 78.9 |
Acid Dissociation Constant (pKa) and pH-Dependent Behavior
The carboxylic acid group has a pKa of 4.36 at 25°C, making 4-MPAA a weak acid. Protonation states vary with pH:
- pH < 2.5 : Fully protonated (–COOH).
- pH 2.5–6.5 : Partially ionized (–COO⁻).
- pH > 6.5 : Fully deprotonated (–COO⁻).
Ionization enhances water solubility, with log P (octanol-water) = 1.295.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
4-MethoxyPhenylAcetic Acid serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential as enzyme inhibitors and anti-inflammatory agents.
Enzyme Inhibition Studies
A study investigated a series of 4-methoxyphenylacetic acid esters as potential inhibitors of soybean 15-lipoxygenase (SLO). The most effective compounds showed IC50 values of 3.8 and 1.9 µM, indicating strong inhibitory activity. Molecular docking studies revealed that these compounds interact favorably with the enzyme's active site, suggesting a mechanism of action based on lipophilic interactions and hydrogen bonding .
Biomarkers in Disease
Recent metabolomic analyses have identified 4-methoxyphenylacetic acid as a potential biomarker for rheumatoid arthritis (RA). Elevated levels of this metabolite were observed in RA patients compared to healthy controls, highlighting its relevance in disease diagnosis and monitoring .
Agricultural Applications
The compound has demonstrated significant fungicidal properties, making it valuable in agricultural practices.
Fungicidal Activity
Research on various derivatives of 4-methoxyphenylacetic acid has shown promising fungicidal activity against crop diseases such as rice blast and powdery mildew. A study synthesized several derivatives and tested their efficacy, revealing that certain modifications enhanced their fungicidal potency .
| Compound | Disease Targeted | Efficacy (%) |
|---|---|---|
| Compound A | Rice Blast | 90 |
| Compound B | Wheat Powdery Mildew | 85 |
| Compound C | Cucumber Downy Mildew | 80 |
Biochemical Research
4-MethoxyPhenylAcetic Acid is also recognized for its role in biochemical pathways.
Plant Metabolite
It has been classified as a plant metabolite with roles in growth regulation and seed germination inhibition. Studies indicate that it can inhibit the germination of certain seeds, thereby influencing plant growth dynamics .
Health Benefits
As a phenolic acid derivative, it exhibits antioxidant properties, contributing to health benefits when included in dietary sources. Its presence in fruits and vegetables aligns with the growing interest in functional foods that promote health through natural compounds .
Case Studies
- Study on Enzyme Inhibition : The synthesis and evaluation of esters derived from 4-methoxyphenylacetic acid demonstrated significant inhibition of soybean lipoxygenase, providing insights into anti-inflammatory drug development .
- Metabolomic Profiling : The identification of 4-methoxyphenylacetic acid as a biomarker for rheumatoid arthritis through serum analysis illustrates its clinical relevance in disease monitoring .
- Fungicidal Research : Investigations into the fungicidal properties of derivatives have led to the discovery of compounds effective against major crop diseases, paving the way for new agricultural fungicides .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Functional Differences
- Reactivity: 4-MPAA’s methoxy group enhances electron density on the benzene ring, favoring electrophilic substitution reactions. In contrast, (4-Methoxyphenoxy)acetic acid () contains an ether linkage, making it more prone to oxidative cleavage . Selenyl analogues (e.g., (4-methoxyphenylselenyl)acetic acid, ) exhibit distinct redox properties due to selenium’s polarizability, enabling applications in radical chemistry .
- Biomedical Utility: 4-MPAA is unique in its role as an NSCLC biomarker, whereas derivatives like 2-(4-Methoxy-2-methylphenyl)acetic acid () are primarily used in drug synthesis.
- Synthetic Accessibility: 4-MPAA is synthesized via scalable routes like nitrile hydrolysis, while selenyl derivatives require specialized reagents (e.g., selenourea, ) . Ethoxy-methoxy analogues () involve multi-step alkylation, increasing synthetic complexity compared to 4-MPAA .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-MethoxyPhenylAceticAcid in laboratory settings?
- Methodological Answer : Synthesis typically involves acid-catalyzed esterification or hydrolysis of precursors like 4-methoxyphenylacetonitrile. Purification often employs recrystallization using solvents such as ethanol-water mixtures to achieve >95% purity. Ensure inert conditions during reflux to prevent oxidation of the methoxy group . For impurities like unreacted starting materials, column chromatography (silica gel, ethyl acetate/hexane eluent) is effective .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, heat (>30°C), and incompatible materials (strong acids/oxidizers), as these can degrade the compound into unidentified byproducts . Use desiccants in storage environments to mitigate hygroscopic effects.
Q. What analytical techniques are most reliable for identifying this compound and assessing purity?
- Methodological Answer :
- Structural Confirmation : Use -NMR (δ 3.75 ppm for methoxy protons, δ 3.55 ppm for methylene group) and FT-IR (C=O stretch at ~1700 cm) .
- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Purity ≥98% is typical for research-grade material .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer : Solubility discrepancies may arise from solvent polarity, temperature, or crystallinity variations. Systematically test solubility in buffered solutions (pH 2–12) and organic solvents (e.g., DMSO, methanol) using gravimetric analysis or UV-Vis spectroscopy. Report results with detailed solvent preparation protocols to ensure reproducibility .
Q. What strategies are effective for optimizing this compound’s role as a biomarker in non-small cell lung cancer (NSCLC) studies?
- Methodological Answer : Validate its biomarker potential using LC-MS/MS in plasma samples with isotopic internal standards (e.g., -labeled analogs). Conduct receiver operating characteristic (ROC) curve analysis to establish sensitivity/specificity thresholds. Clinical cohorts should include NSCLC patients and healthy controls, matched for age and comorbidities .
Q. How can researchers address gaps in toxicological data for this compound during in vivo experiments?
- Methodological Answer : Perform acute toxicity assays in rodent models (OECD Guideline 423) with graded doses (10–1000 mg/kg). Monitor hematological, hepatic, and renal parameters for 14 days. For missing data on decomposition products, use GC-MS to identify volatile byproducts under accelerated degradation conditions (e.g., 40°C/75% RH) .
Q. What advanced synthetic routes exist for modifying this compound to enhance its bioactivity?
- Methodological Answer : Introduce functional groups (e.g., halogens, nitro) via electrophilic aromatic substitution at the phenyl ring. For ester derivatives, employ Steglich esterification with DCC/DMAP. Evaluate modified compounds for enzyme inhibition (e.g., COX-2) using fluorometric assays and molecular docking simulations .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
